(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
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Description
Scientific Research Applications
- The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Researchers have explored radical trifluoromethylation of carbon-centered intermediates, aiming to introduce this functional group into complex molecules . This application has implications for drug discovery and materials science.
- α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates. Researchers have synthesized these compounds and explored their applications in organic chemistry. They play a crucial role in preparing more complex fluorinated molecules . These intermediates find use in designing novel materials and functionalized compounds.
- A palladium-catalyzed carbonylative reaction involving trifluoroacetimidohydrazides and aryl iodides leads to the synthesis of 5-trifluoromethyl-1,2,4-triazoles. These heterocyclic compounds have pharmaceutical relevance and exhibit broad substrate scope. The reaction is characterized by low catalyst loading and high efficiency .
Radical Trifluoromethylation
Organic Synthesis: α-Trifluoromethylstyrenes
Pharmaceutical Synthesis: 5-Trifluoromethyl-1,2,4-Triazoles
properties
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)3-1-2-4(3)6(12)13-5(2)11/h2-4H,1H2/t2-,3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBFXWXQYJFPZ-BXXZVTAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(F)(F)F)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione |
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